H-D-Pro-Phe-Arg-chloromethylketone

Übersicht

Beschreibung

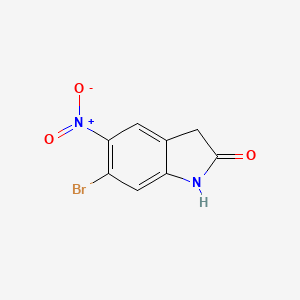

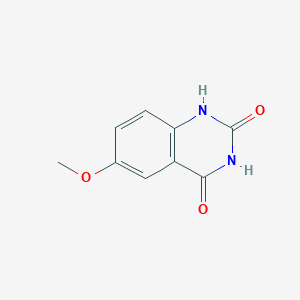

D-Pro-Phe-Arg-Chlormethylketon: ist ein synthetischer Peptidinhibitor, der für seine Rolle bei der Hemmung des Gerinnungsfaktors XII und des Plasma-Kallikreins bekannt ist . Diese Verbindung ist bedeutsam für die Regulierung von Thrombose und Entzündung .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien wie Carbodiimiden .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für D-Pro-Phe-Arg-Chlormethylketon ähneln der Laborsynthese, jedoch in größerem Maßstab. Dies beinhaltet die Verwendung von automatisierten Peptidsynthesizern und Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .

Wirkmechanismus

Target of Action

H-D-Pro-Phe-Arg-chloromethylketone is primarily an inhibitor of coagulation factor XII and plasma kallikrein . These are key proteins involved in the coagulation cascade, a complex series of reactions that lead to the formation of a blood clot.

Mode of Action

The compound interacts with its targets by binding to them and inhibiting their activity . This interaction prevents the targets from catalyzing their respective reactions in the coagulation cascade, thereby disrupting the normal process of blood clotting.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting coagulation factor XII and plasma kallikrein, the compound disrupts the cascade, which can lead to a decrease in the formation of blood clots. This can have downstream effects on other processes that are regulated by the coagulation cascade, such as inflammation.

Result of Action

The inhibition of coagulation factor XII and plasma kallikrein by this compound can lead to a decrease in the formation of blood clots . This can have a variety of effects at the molecular and cellular levels, including a reduction in the activation of other proteins in the coagulation cascade and a decrease in the production of thrombin, a key enzyme in blood clotting. It can also affect processes that are regulated by the coagulation cascade, such as inflammation.

Biochemische Analyse

Biochemical Properties

H-D-Pro-Phe-Arg-chloromethylketone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit coagulation factor XII and plasma kallikrein . The nature of these interactions is primarily inhibitory, leading to the suppression of the activity of these enzymes .

Cellular Effects

The effects of this compound on cells are largely related to its inhibitory action on certain enzymes. By inhibiting thrombin, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. As an irreversible inhibitor, it forms a stable complex with the enzyme, thereby preventing the enzyme from interacting with its natural substrate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides .

Industrial Production Methods: Industrial production methods for D-Pro-Phe-Arg-Chloromethylketone are similar to laboratory synthesis but on a larger scale. This involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-Pro-Phe-Arg-Chlormethylketon unterliegt aufgrund des Vorhandenseins der Chlormethylketongruppe hauptsächlich Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Nukleophile wie Amine und Thiole . Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um einen Abbau des Peptidrückgrats zu verhindern .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind substituierte Derivate der ursprünglichen Verbindung, wobei das Chloratom durch das Nukleophil ersetzt wird .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird D-Pro-Phe-Arg-Chlormethylketon als Werkzeug zur Untersuchung der Enzymkinetik und -hemmung verwendet .

Biologie: In der Biologie wird es verwendet, um die Rolle des Gerinnungsfaktors XII und des Plasma-Kallikreins bei verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .

Medizin: In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit Thrombose und Entzündung untersucht .

Industrie: In der Industrie wird D-Pro-Phe-Arg-Chlormethylketon bei der Entwicklung von diagnostischen Tests und als Standard in Qualitätskontrollprozessen eingesetzt .

Wirkmechanismus

Mechanismus: D-Pro-Phe-Arg-Chlormethylketon übt seine Wirkung aus, indem es irreversibel an die aktive Stelle des Gerinnungsfaktors XII und des Plasma-Kallikreins bindet . Diese Bindung verhindert, dass die Enzyme mit ihren natürlichen Substraten interagieren, wodurch ihre Aktivität gehemmt wird .

Molekulare Zielstrukturen und -wege: Die primären molekularen Zielstrukturen von D-Pro-Phe-Arg-Chlormethylketon sind der Gerinnungsfaktor XII und das Plasma-Kallikrein . Die Hemmung dieser Enzyme stört die Gerinnungskaskade und das Kallikrein-Kinin-System, was zu einer reduzierten Thrombose und Entzündung führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

D-Phenylalanyl-L-prolyl-L-arginin-Chlormethylketon: Ein weiterer Peptidinhibitor mit ähnlichen inhibitorischen Wirkungen auf Gerinnungsfaktoren.

H-D-Pro-Phe-Arg-Chlormethylketon: Eine Variante mit ähnlicher Struktur und Funktion.

Einzigartigkeit: D-Pro-Phe-Arg-Chlormethylketon ist einzigartig aufgrund seiner spezifischen Hemmung sowohl des Gerinnungsfaktors XII als auch des Plasma-Kallikreins, was es zu einem wertvollen Werkzeug für die Untersuchung des Zusammenspiels von Thrombose und Entzündung macht .

Eigenschaften

IUPAC Name |

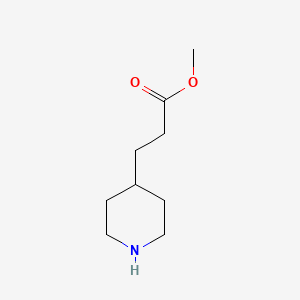

(2R)-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN6O3/c22-13-18(29)15(8-4-11-26-21(23)24)27-20(31)17(12-14-6-2-1-3-7-14)28-19(30)16-9-5-10-25-16/h1-3,6-7,15-17,25H,4-5,8-13H2,(H,27,31)(H,28,30)(H4,23,24,26)/t15-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCRRLVJBLDSLL-BBWFWOEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440219 | |

| Record name | H-D-Pro-Phe-Arg-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88546-74-1 | |

| Record name | H-D-Pro-Phe-Arg-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does H-D-Pro-Phe-Arg-chloromethylketone prevent severe lung lesions in Salmonella infection?

A1: this compound acts as an inhibitor of coagulation factor XII (FXII) and plasma kallikrein, key components of the contact system. [] The contact system, when activated, contributes to a procoagulant, vasoconstrictive, and proinflammatory state in the endothelium. [] In the context of Salmonella infection, this dysregulated endothelial response leads to significant infiltration of red blood cells and fibrin deposition in the lungs, causing severe lesions. [] By inhibiting FXII and plasma kallikrein, this compound effectively blocks the contact system activation triggered by Salmonella. This inhibition prevents the cascade of events leading to the observed lung damage, thus protecting against severe pulmonary lesions. []

Q2: What is the significance of the research findings on this compound in Salmonella infection?

A2: The research highlights the critical role of the contact system in the pathogenesis of Salmonella-induced lung injury. [] The study demonstrates that inhibiting this system with this compound effectively prevents severe lung lesions in infected rats. [] This finding suggests that targeting the contact system, particularly through FXII and plasma kallikrein inhibition, could be a promising therapeutic strategy for managing severe infectious diseases like Salmonella infection. [] Further research is needed to explore this potential therapeutic avenue and assess its efficacy and safety in clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)